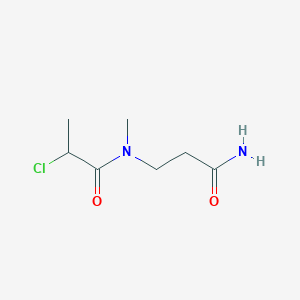
N-(3-amino-3-oxopropyl)-2-chloro-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-3-oxopropyl)-2-chloro-N-methylpropanamide is a chemical compound characterized by its unique structure, which includes an amino group, a ketone group, a chloro group, and a methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-3-oxopropyl)-2-chloro-N-methylpropanamide typically involves the reaction of 2-chloro-N-methylpropanamide with a suitable aminating agent. One common method is the reaction of 2-chloro-N-methylpropanamide with 3-aminopropanoic acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N-(3-amino-3-oxopropyl)-2-chloro-N-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-amino-3-oxopropyl)-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(3-amino-3-oxopropyl)-N’-vinylimidazolium chloride
- N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide
Comparison: N-(3-amino-3-oxopropyl)-2-chloro-N-methylpropanamide is unique due to the presence of both a chloro group and a methylpropanamide moiety, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
N-(3-amino-3-oxopropyl)-2-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-5(8)7(12)10(2)4-3-6(9)11/h5H,3-4H2,1-2H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVWCZACMSDOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(7-Aminopyrido[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B7429307.png)
![3-cyclopropyl-N-(4-methoxy-3-nitrophenyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7429310.png)
![2,2-Dimethyl-3-[1-[5-methyl-2-nitro-4-(trifluoromethyl)phenyl]piperidin-3-yl]propanamide](/img/structure/B7429325.png)
![4-(2-ethoxyethyl)-N-(1-methylpyrazolo[3,4-b]pyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7429338.png)
![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B7429356.png)
![N-(3-phenylmethoxypropyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7429363.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone](/img/structure/B7429366.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone](/img/structure/B7429373.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclohexyl)methanone](/img/structure/B7429392.png)
![(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429395.png)
![5-[[(1-pyridin-4-ylpiperidin-4-yl)amino]methyl]-1H-pyridin-2-one](/img/structure/B7429398.png)
![(1-Ethoxycyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429400.png)

